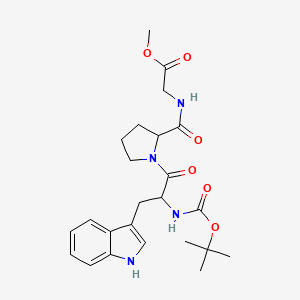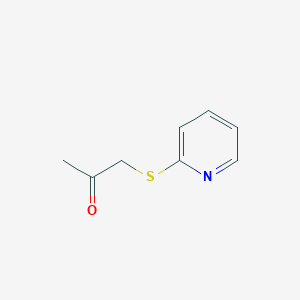![molecular formula C9H10N2O B13994559 Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry. The structure of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- consists of a fused imidazole and pyridine ring system with a methanol group at the 6-position and a methyl group at the alpha position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization. For instance, the condensation of 2-aminopyridine with an aldehyde in the presence of a catalyst such as iodine can lead to the formation of the imidazo[1,2-a]pyridine core . Subsequent functionalization steps can introduce the methanol and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: The parent compound without the methanol and methyl groups.
Imidazo[1,5-a]pyridine: A structural isomer with different biological activities and applications.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with a similar core structure but different functional groups and properties.
The uniqueness of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-7,12H,1H3 |
InChI Key |
ASBKDANIZBEHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)


![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)





![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)




